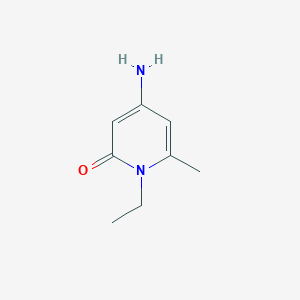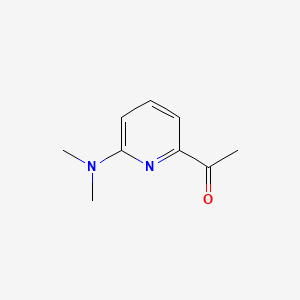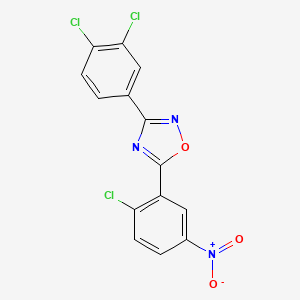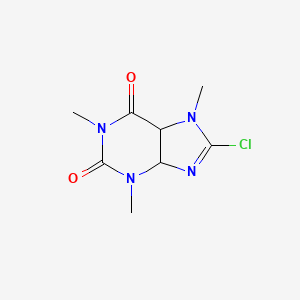
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a compound that features a pyrrole ring fused with a furan ring, making it a unique structure in organic chemistry. The presence of both formyl and ester functional groups in the molecule allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate typically involves the condensation of a furan derivative with a pyrrole derivative. One common method is the reaction of 2-formylfuran with methyl 5-(bromomethyl)pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can be substituted with various nucleophiles, including amines, thiols, and alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Methyl 5-((2-carboxyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate.
Reduction: Methyl 5-((2-hydroxymethyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-formyl-1H-pyrrol-1-yl)methyl)furan-3-carboxylate
- Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)thiophene-2-carboxylate
- Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)benzofuran-2-carboxylate
Uniqueness
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is unique due to the combination of the pyrrole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials with specific functionalities.
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 5-[(2-formylpyrrol-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-12(15)11-5-4-10(17-11)7-13-6-2-3-9(13)8-14/h2-6,8H,7H2,1H3 |
InChI Key |
ZQOSZICODFDONZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)


![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)



![Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate](/img/structure/B11817412.png)

